Docosanedioate
Description
Docosanedioate (C₂₂H₄₀O₄), also known as docosanedioic acid or 1,22-docosanedioic acid, is a long-chain dicarboxylic acid with a 22-carbon backbone. It is structurally characterized by two terminal carboxylic acid groups (-COOH) separated by a saturated aliphatic chain. This compound is primarily studied in the context of lipid metabolism, plant biochemistry, and pharmaceutical applications.
In plant systems, this compound is a critical component of cutin, suberin, and wax biosynthesis pathways, contributing to structural integrity and stress resistance . Metabolomic studies have shown that this compound levels are significantly upregulated (11.85-fold) in certain plant tissues under stress, indicating its role in adaptive responses . In medicinal chemistry, this compound derivatives, such as bis(3-methoxyestra-1,3,5(10)-triene-17-oxime) 1,22-docosanedioate, are synthesized as bivalent estrogens for hormone receptor modulation, leveraging its long hydrophobic chain for improved stability and binding affinity .
Properties
Molecular Formula |
C22H40O4-2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
docosanedioate |
InChI |
InChI=1S/C22H42O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h1-20H2,(H,23,24)(H,25,26)/p-2 |
InChI Key |
DGXRZJSPDXZJFG-UHFFFAOYSA-L |
SMILES |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
Canonical SMILES |
C(CCCCCCCCCCC(=O)[O-])CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Docosanedioate belongs to the dicarboxylic acid family, which includes compounds with varying carbon chain lengths and functional groups. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Comparative Analysis of Dicarboxylic Acids
Structural and Functional Differences
Chain Length and Physicochemical Properties: this compound’s extended C22 chain confers high lipophilicity, making it ideal for lipid bilayer interactions in drug delivery systems. In contrast, shorter-chain dicarboxylic acids like nonanedioic acid (C9) exhibit greater aqueous solubility, favoring applications in food and industrial chemistry. Dimethyl this compound, the ester derivative, shows improved thermal stability compared to the free acid, as methyl groups reduce intermolecular hydrogen bonding.
Biological Activity :
- This compound’s role in plant stress responses distinguishes it from hexadecanedioate (C16) and octadecanedioate (C18), which are more associated with structural polymer synthesis.
- Despite structural similarities, this compound derivatives in pharmaceuticals (e.g., bivalent estrogens) demonstrate unique receptor-binding profiles due to chain length, as shorter analogs may lack the spatial arrangement required for dual receptor engagement.
Synthetic Challenges: Longer chains (C18–C22) require stringent reaction conditions for esterification or amidation. For example, the synthesis of bis(3-methoxyestra-1,3,5(10)-triene-17-oxime) 1,22-docosanedioate involves multi-step coupling reactions with carbodiimide catalysts, whereas shorter analogs like nonanedioic acid derivatives are synthesized more readily.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
